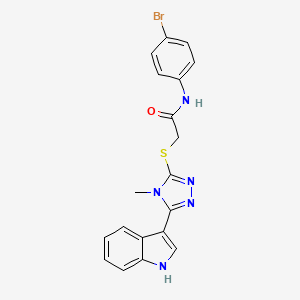

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide

Description

This compound is a triazole-based derivative featuring a 1H-indol-3-yl moiety at the 5-position of the triazole ring, a methyl group at the 4-position, a thioether linkage, and an acetamide group substituted with a 4-bromophenyl aromatic ring. Its structure combines heterocyclic and aromatic elements, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN5OS/c1-25-18(15-10-21-16-5-3-2-4-14(15)16)23-24-19(25)27-11-17(26)22-13-8-6-12(20)7-9-13/h2-10,21H,11H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFCGGHTEUOPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety, a triazole ring, and a bromophenyl acetamide group. The synthesis typically involves multi-step reactions that can include the formation of the triazole ring through cyclization reactions, followed by the introduction of the indole and bromophenyl groups.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds containing indole and triazole functionalities often exhibit significant antimicrobial activity. For example, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the thioether linkage in this compound may enhance its ability to disrupt microbial cell walls or interfere with metabolic pathways .

2. Anticancer Activity

Indole derivatives are well-documented for their anticancer properties. The specific compound has been evaluated for its effects on cancer cell lines, particularly those resistant to conventional therapies. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

3. Antiproliferative Effects

The antiproliferative effects of this compound have been demonstrated in vitro, where it inhibited the growth of various cancer cell lines. This activity is often assessed using assays like the Sulforhodamine B assay, which quantifies cell viability post-treatment .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related compounds, several derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve interference with bacterial protein synthesis or cell wall biosynthesis .

Case Study 2: Anticancer Screening

A comparative study on compounds with similar frameworks revealed that those containing the indole-triazole motif exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7). Molecular docking studies indicated favorable binding interactions with cancer-related targets, suggesting a potential for further development as an anticancer agent .

| Activity Type | Target Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Various bacteria | Turbidimetric method | Significant inhibition observed |

| Anticancer | MCF7 breast cancer cells | Sulforhodamine B assay | Induced apoptosis at low concentrations |

| Antiproliferative | Various cancer cell lines | In vitro assays | Inhibition of growth noted |

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole-Thio-Acetamide Derivatives

The compound shares a common scaffold with several synthesized analogs. Key structural variations and their implications are summarized below:

Key Observations :

- Indole vs. Aromatic Substitutents : The indole group in the target compound distinguishes it from analogs with phenyl or pyridinyl groups. Indole’s planar structure and hydrogen-bonding capacity may enhance binding to biological targets compared to simpler aromatics .

- Backbone Flexibility : Propanamide derivatives (e.g., ) introduce conformational flexibility, which may impact molecular recognition compared to the rigid acetamide backbone .

Physicochemical Properties

Melting points and solubility trends can be inferred from analogous compounds:

Insights :

- The target compound’s melting point is expected to align with analogs (85–125°C), influenced by bromine’s polarizability and molecular symmetry.

- Solubility in organic solvents (e.g., DMSO, THF) is likely moderate, similar to 6e .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide is a novel hybrid molecule that combines the pharmacophoric features of indole and 1,2,4-triazole moieties. These structural components are known for their significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound based on various research findings.

Chemical Structure and Properties

The compound features an indole ring fused with a triazole moiety and is substituted with a bromophenyl acetamide group. The presence of sulfur in the thioether linkage enhances its biological profile.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit potent antibacterial properties. For instance:

- A study reported that triazole derivatives showed activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL .

- The specific compound of interest was found to be effective against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of the indole and triazole structures may enhance its antimicrobial efficacy .

Antifungal Activity

Similar to its antibacterial effects, the compound has shown promise as an antifungal agent. Triazole derivatives are well-documented for their antifungal activities due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Anticancer Activity

The indole structure is often associated with anticancer properties. Research indicates that derivatives of indole and triazole can inhibit cancer cell proliferation by inducing apoptosis through various pathways:

- In vitro studies have shown that compounds similar to the one exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

- Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression, such as aromatase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Indole moiety : Known for its role in various biological activities, including anticancer effects.

- Triazole ring : Enhances solubility and bioavailability while contributing to antibacterial and antifungal properties.

- Thioether linkage : May improve metabolic stability and enhance interaction with biological targets.

Case Studies

- Antibacterial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial activity against common pathogens. The compound exhibited significant zones of inhibition at higher concentrations (up to 2.5 mg/mL), particularly against E. coli and Bacillus subtilis .

- Cytotoxicity Assessment : Another investigation focused on the anticancer potential of similar triazole-indole hybrids. The results indicated a marked decrease in cell viability in treated cancer cell lines compared to controls, highlighting the therapeutic potential of these compounds .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide, and how is reaction completion monitored?

- Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides, alkylation of the triazole thiol group, and coupling with bromophenyl acetamide precursors. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity at each stage. Final purity is validated via elemental analysis .

- Critical Parameters : Solvent choice (e.g., dimethylformamide or ethanol), temperature control (60–80°C), and reaction time (6–12 hours) significantly impact yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Techniques :

- NMR Spectroscopy : Confirms the presence of the indole NH proton (~12 ppm), triazole protons (7–8 ppm), and bromophenyl aromatic protons .

- Infrared (IR) Spectroscopy : Identifies thioether (C-S stretch, ~650 cm⁻¹) and acetamide carbonyl (C=O stretch, ~1680 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z ~470–520 g/mol) .

Q. What preliminary biological screenings are typically conducted for this compound, and what models are used?

- Assays :

- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values reported) .

- Anticancer Potential : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values .

- Enzyme Inhibition : Evaluated against targets like α-glucosidase or tyrosine kinases using fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound under varying conditions?

- Strategies :

- Catalyst Screening : Use bases like K₂CO₃ or NaOH to enhance thioether bond formation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in crystallization .

- Reaction Monitoring : Real-time HPLC-MS can identify side products (e.g., disulfide formation) for immediate corrective adjustments .

Q. How to address contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values in anticancer assays)?

- Root Causes :

- Assay Variability : Differences in cell line passage numbers, incubation times, or serum concentrations .

- Structural Analogues : Substituent variations (e.g., methoxy vs. bromo groups) alter pharmacokinetics and target binding .

- Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use isogenic cell lines to reduce variability .

Q. What computational strategies are used to predict interactions between this compound and biological targets?

- Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., HIV-1 protease, EGFR kinase) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .

- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-protein complexes over nanoseconds to assess binding affinity .

Q. What strategies are effective in designing derivatives of this compound with enhanced biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the triazole (e.g., methyl to ethyl) or indole (e.g., halogen substitution) to improve potency .

- Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone groups to enhance metabolic stability .

- Prodrug Design : Introduce hydrolyzable esters to the acetamide moiety for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.